molecular formula C8H9N3O B11920045 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

Katalognummer: B11920045
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: QVTLAFIQAONXEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a bicyclic heterocyclic compound featuring a partially saturated imidazo[1,2-a]pyridine scaffold with a carboxamide group at the 3-position. Imidazo[1,2-a]pyridines, in general, are known for their broad pharmacological applications, including anti-inflammatory, anticancer, antibacterial, and antitubercular (TB) properties . The dihydro variant introduces partial saturation, which may influence metabolic stability, solubility, and target binding compared to fully aromatic analogs.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12)

InChI-Schlüssel

QVTLAFIQAONXEB-UHFFFAOYSA-N

Kanonische SMILES

C1C(N2C=CC=CC2=N1)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Dihydroimidazo[1,2-a]pyridin-3-carboxamid beinhaltet typischerweise die Cyclisierung von 2-Aminopyridinen mit verschiedenen Elektrophilen. Ein häufiges Verfahren umfasst die Acylierung von 2-Aminopyridinen mit Malein- oder Citraconsäureanhydriden, gefolgt von einer Michael-Addition . Ein weiterer Ansatz beinhaltet die Reaktion von 2-Pyridylamiden mit Diazomethan, um das gewünschte Produkt zu erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung verwendet oft ähnliche Synthesewege, jedoch in größerem Maßstab unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Syntheseplattformen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,3-Dihydroimidazo[1,2-a]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Wichtigste gebildete Produkte: Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann beispielsweise die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Amin-Derivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide derivatives against various bacterial strains. For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides demonstrated significant activity against Mycobacterium avium strains, with low-micromolar minimum inhibitory concentration (MIC) values. One compound in particular showed promising results in a mouse model of M. avium infection, indicating its potential as a new antibiotic class for treating mycobacterial infections .

Table 1: Antibacterial Activity of Imidazo[1,2-a]pyridine-3-carboxamides

Compound IDBacterial StrainMIC (µM)Remarks
ND-10885M. avium≤ 1Effective in vivo against lung infection
Compound 2Klebsiella pneumoniaeNot specifiedQualitative analysis indicated activity

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects, particularly as a phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K pathway is known to be involved in various inflammatory diseases and cancers. Inhibitors derived from the imidazo[1,2-a]pyridine scaffold have shown promise in modulating this pathway, potentially leading to treatments for conditions such as asthma and rheumatoid arthritis .

Case Study: PI3K Inhibition

A study focused on the structure-activity relationship (SAR) of imidazo[1,2-a]pyridine derivatives identified several compounds with high affinity for PI3K isoforms. These compounds were optimized to enhance their pharmacological profiles and reduce side effects associated with existing therapies. The findings suggest that these derivatives could serve as effective anti-inflammatory agents in clinical settings .

Anticancer Applications

The anticancer potential of this compound has been explored through its action as a kinase inhibitor. The inhibition of specific kinases involved in tumor growth and survival pathways presents a viable strategy for cancer therapy. For example, certain derivatives have been shown to selectively inhibit cancer cell proliferation by targeting the PI3K pathway and other related signaling mechanisms .

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer TypeMechanism of ActionIC50 (µM)
Compound ABreast CancerPI3K inhibition0.5
Compound BLung CancerInduction of apoptosis0.8

Vergleich Mit ähnlichen Verbindungen

Positional Isomerism and Substitution Patterns

The position of substituents and carboxamide groups on the imidazo[1,2-a]pyridine scaffold critically impacts biological activity:

  • 3-Carboxamide vs. 2-Carboxamide : Imidazo[1,2-a]pyridine-3-carboxamide derivatives exhibit superior anti-TB activity compared to their 2-carboxamide isomers. For example, 3-carboxamide derivatives demonstrated submicromolar potency against Mycobacterium tuberculosis (Mtb), whereas 2-carboxamide analogs were significantly less active .
  • Halogen Substitutions: Bromine at the 6- or 8-position of the imidazo[1,2-a]pyridine-3-carboxamide scaffold enhances antimicrobial activity. Qualitative studies showed that bromo-substituted derivatives (e.g., 6-Br and 8-Br) exhibited stronger inhibition against Klebsiella pneumoniae compared to non-halogenated analogs .

Key Anti-TB Derivatives

Several N-substituted imidazo[1,2-a]pyridine-3-carboxamides have been developed as potent anti-TB agents:

Compound Name Substituents MIC (µM) Key Findings
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)IMP 7-Me, N-(4-MeBz), 2-(p-tolyl) 0.004 Most potent anti-TB compound
4-Fluoro-N-(3-((2-(4-FPh)-6-MeIMP)oxy)Pr) 6-Me, 2-(4-FPh), N-(3-oxypropyl) 0.03 Targets Mtb cytochrome oxidase
2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide Partially saturated scaffold N/A Improved metabolic stability (inferred)
  • Methyl and Tolyl Groups : Methyl groups at the 2- and 7-positions, combined with a p-tolyl substituent, drastically improve potency (MIC = 0.004 µM) .
  • Fluorine Substitutions : Fluorine at the 4-position of the phenyl ring enhances target binding and reduces MIC values .

Comparison with Fully Aromatic Analogs

Broader Structural Analogs

  • Imidazo[1,2-c]quinazolines : Copanlisib dihydrochloride, a 2,3-dihydroimidazo[1,2-c]quinazoline, shares a partially saturated bicyclic core but differs in ring fusion and substituents. It is used as a kinase inhibitor, highlighting the versatility of dihydroimidazo scaffolds .
  • 5,6-Fused Heterocycles : Scaffold-switching studies replacing imidazo[1,2-a]pyridine with 5,6-fused heteroaromatics (e.g., pyrrolo[1,2-a]pyrazines) resulted in reduced anti-TB activity, underscoring the unique pharmacophoric features of the imidazo[1,2-a]pyridine core .

Biologische Aktivität

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide (also referred to as amide1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₄O
  • Molecular Weight : 255.1240 g/mol
  • Melting Point : 135-137 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • IC₅₀ Values : The compound displayed IC₅₀ values ranging from 1.48 to 6.38 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics .

The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to:

  • Induce Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to increased cell death in cancer cells .
  • Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the low micromolar range, suggesting strong antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 5 µM:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptotic Cells (%)530
Bcl-2 Expression (Fold Change)10.5
Bax Expression (Fold Change)12

This data illustrates the compound's potential to significantly reduce cell viability and alter apoptotic markers .

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on its antimicrobial properties, the compound was tested against E. coli:

Concentration (µM)Zone of Inhibition (mm)
1012
2520
5030

These results highlight the compound's dose-dependent antimicrobial activity .

Q & A

Q. What experimental controls validate target specificity in enzyme inhibition assays?

  • Methodological Answer: Co-crystallization with the target enzyme (e.g., 3IVX) confirms binding modes, while counter-screens against off-targets (e.g., human kinases) assess selectivity. Negative controls (e.g., DMSO-only wells) and kinetic assays (Km/Vmax shifts) rule out nonspecific inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.